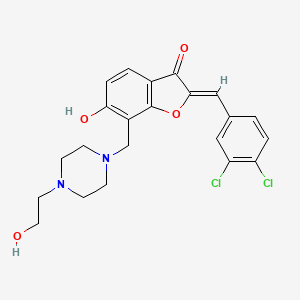

(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a Z-configuration benzylidene group at the C2 position, a hydroxyl group at C6, and a piperazine-based substituent at C6. The 3,4-dichlorobenzylidene moiety introduces strong electron-withdrawing effects, while the hydroxyethyl-piperazine group enhances hydrophilicity.

Properties

IUPAC Name |

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N2O4/c23-17-3-1-14(11-18(17)24)12-20-21(29)15-2-4-19(28)16(22(15)30-20)13-26-7-5-25(6-8-26)9-10-27/h1-4,11-12,27-28H,5-10,13H2/b20-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUFELAJPQOZGE-NDENLUEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound features a benzofuran backbone with multiple functional groups, including a dichlorobenzylidene moiety and a piperazine derivative. These structural components are crucial for its biological interactions and mechanisms of action.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. The compound's mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway. For instance, related compounds have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating strong efficacy in reducing inflammation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively. For example, derivatives of benzofuran have shown IC50 values as low as 2.14 µM against MDA-MB-231 breast cancer cells . Such findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins.

Case Studies

- In Vitro Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of similar benzofuran derivatives on multiple cancer cell lines, including HepG2 and MCF-7. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research has shown that compounds with similar structures can inhibit the NF-kB signaling pathway, a critical regulator of inflammation and cancer progression. This inhibition leads to decreased expression of pro-inflammatory cytokines and enhances apoptosis in cancer cells .

Data Tables

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HepG2 | 6.83 |

| B | MCF-7 | 3.64 |

| C | MDA-MB-231 | 2.14 |

| D | HeLa | 5.18 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Benzylidene Substitutions

The benzylidene group is a critical pharmacophore. Key analogs include:

(Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one Substituent: 2,3,4-Trimethoxybenzylidene (electron-donating groups). Molecular Formula: C25H30N2O7.

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Substituent: 4-Cyanobenzylidene (strong electron-withdrawing cyano group). Molecular Formula: C22H17N3O3S. Key Differences: The cyano group enhances electrophilicity, which may improve interactions with nucleophilic residues in target proteins .

B. Heterocyclic Modifications

(Z)-6-Hydroxy-4-Methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one Substituent: Piperidine instead of hydroxyethyl-piperazine.

1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]-4-phenyl-piperazine (1d)

Physicochemical Properties

Notes:

Yield Comparison :

- Cyanobenzylidene derivatives (e.g., 11b) exhibit moderate yields (~68%), while methoxy-substituted analogs may require optimized conditions due to steric hindrance .

Research Implications

- Electron-Withdrawing vs. Electron-Donating Groups: Dichloro and cyano substituents enhance electrophilicity, favoring interactions with nucleophilic targets (e.g., kinases). Methoxy groups may improve solubility but reduce affinity for hydrophobic binding pockets .

- Piperazine vs. Piperidine : The hydroxyethyl-piperazine moiety in the target compound likely enhances blood-brain barrier penetration compared to piperidine analogs, making it suitable for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.